molecular formula C24H16BrFN4O B11976832 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-49-7

7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11976832
CAS No.: 303094-49-7
M. Wt: 475.3 g/mol
InChI Key: RYXJLQPYRVIRSQ-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group, a fluoro group, and a phenyl group attached to a chromeno-triazolo-pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides, followed by cyclization of the products . Another approach includes the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it exhibits neuroprotective and anti-inflammatory properties by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets.

Properties

CAS No.

303094-49-7

Molecular Formula

C24H16BrFN4O

Molecular Weight

475.3 g/mol

IUPAC Name

11-(4-bromophenyl)-4-fluoro-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16BrFN4O/c25-16-8-6-14(7-9-16)22-20-21(29-24-27-13-28-30(22)24)18-12-17(26)10-11-19(18)31-23(20)15-4-2-1-3-5-15/h1-13,22-23H,(H,27,28,29)

InChI Key

RYXJLQPYRVIRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)F)NC5=NC=NN5C3C6=CC=C(C=C6)Br

Origin of Product

United States

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